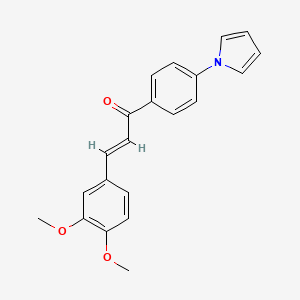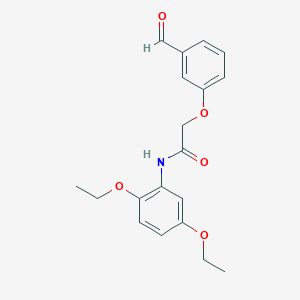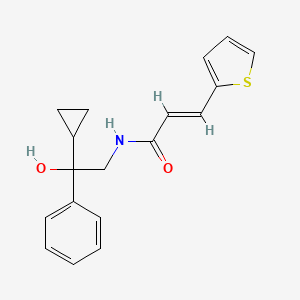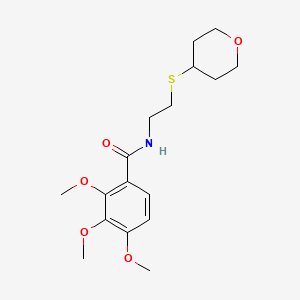
(E)-3-(3,4-dimethoxyphenyl)-1-(4-pyrrol-1-ylphenyl)prop-2-en-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-3-(3,4-dimethoxyphenyl)-1-(4-pyrrol-1-ylphenyl)prop-2-en-1-one, commonly referred to as E-3-DMPP, is a small molecule that has been studied extensively for its potential applications in scientific research. It is a versatile molecule that has been used in a variety of experiments and applications, including biochemical and physiological studies.
科学的研究の応用
E-3-DMPP has been used in a variety of scientific research applications. It has been used as a model compound to study the mechanism of action of drugs and other small molecules, as well as to study the biochemistry and physiology of cells and organisms. It has also been used in studies of drug metabolism, drug delivery, and drug toxicity.
作用機序
The mechanism of action of E-3-DMPP is not completely understood, but it is believed to act as an agonist of certain receptors in the body. It is thought to bind to these receptors and activate them, leading to the release of certain hormones or other molecules. This activation can lead to a range of physiological effects, depending on the target receptor.
Biochemical and Physiological Effects
E-3-DMPP has been shown to have a range of biochemical and physiological effects. In animal studies, it has been shown to reduce inflammation, improve wound healing, and reduce pain. It has also been shown to reduce oxidative stress and protect cells from damage. In addition, it has been shown to have anti-cancer effects, and it has been used in studies of drug metabolism and drug delivery.
実験室実験の利点と制限
E-3-DMPP has several advantages for use in lab experiments. It is relatively inexpensive and easy to obtain, and it is stable over a wide range of temperatures and pH levels. It is also non-toxic and non-irritating, making it safe to use in experiments involving animals or humans. However, there are some limitations to its use. It is not water-soluble, so it must be dissolved in a solvent before use. In addition, it is not very soluble in organic solvents, which can limit its use in certain experiments.
将来の方向性
There are many potential future directions for research involving E-3-DMPP. One potential direction is to further study its mechanism of action and its effects on various biological processes. Another direction is to study its potential applications in drug delivery and drug metabolism. Additionally, researchers could study its potential applications in the treatment of various diseases, such as cancer and inflammation. Finally, researchers could explore its potential use in other areas, such as cosmetics and food additives.
合成法
E-3-DMPP can be synthesized through a few different methods. One method involves the use of a Grignard reaction, which involves the reaction of a Grignard reagent with a carbonyl group to form a new carbon-carbon bond. Another method involves the use of a Wittig reaction, which involves the reaction of a phosphonium salt with an aldehyde or ketone to form a new carbon-carbon bond. Both of these methods have been used to synthesize E-3-DMPP.
特性
IUPAC Name |
(E)-3-(3,4-dimethoxyphenyl)-1-(4-pyrrol-1-ylphenyl)prop-2-en-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19NO3/c1-24-20-12-6-16(15-21(20)25-2)5-11-19(23)17-7-9-18(10-8-17)22-13-3-4-14-22/h3-15H,1-2H3/b11-5+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGLAZJDFNNGORL-VZUCSPMQSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=CC(=O)C2=CC=C(C=C2)N3C=CC=C3)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C/C(=O)C2=CC=C(C=C2)N3C=CC=C3)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-(3,4-dimethoxyphenyl)-1-(4-pyrrol-1-ylphenyl)prop-2-en-1-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2Z)-2-methoxyimino-2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]-1,3-thiazol-4-yl]acetic Acid](/img/structure/B2384306.png)

![3-(Benzo[d][1,3]dioxol-5-yl)-1-((5-bromothiophen-2-yl)sulfonyl)pyrrolidine](/img/structure/B2384310.png)



![3-ethyl-8-(4-ethylphenyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2384315.png)
![1,2-Dihydroxycyclobuta[b]quinoxaline-5-carboxylic acid](/img/structure/B2384318.png)



![ethyl 2-amino-4,7-dihydro-5H-thieno[2,3-c]thiopyran-3-carboxylate 6,6-dioxide](/img/structure/B2384324.png)

